methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Sourcing reliable heterocyclic building blocks with orthogonal reactive handles often leads to supply inconsistency and limited structural data. Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 1283737-10-9) resolves this bottleneck with a well-defined thienopyrrole core optimized for downstream diversification. - Orthogonal reactivity: The 2-bromo group enables Pd-catalyzed cross-coupling, while the 5-methyl ester undergoes selective hydrolysis for bioconjugation or further functionalization. - Optimized physicochemical profile: With a LogP of 2.82, it offers lower lipophilicity than ethyl ester analogs, supporting improved ADME properties in early drug discovery. - Scalable supply: Ready stock availability supports seamless transition from medchem synthesis to process R&D scale-up for kinase, GPCR, and epigenetic probe programs.

Molecular Formula C8H6BrNO2S
Molecular Weight 260.11 g/mol
Cat. No. B11859445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Molecular FormulaC8H6BrNO2S
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(S2)Br
InChIInChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3
InChIKeyZZUSKBHHRZULEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Core Heterocyclic Building Block


Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a heterocyclic compound belonging to the thienopyrrole class, characterized by a fused thiophene-pyrrole core. Its structure features a bromine atom at the 2-position and a methyl ester group at the 5-position of the ring system, providing a molecular weight of 260.11 g/mol and a predicted LogP of 2.82 . This substitution pattern confers unique reactivity, positioning it as a versatile intermediate for the synthesis of functionalized heterocycles, polymers, and bioactive molecules via cross-coupling and other derivatization reactions [1].

Reactive Handle 2-Bromo substituent enables Pd-catalyzed cross-coupling for diverse derivatization
Masked Carboxyl Methyl ester protects acid group, allowing selective late-stage hydrolysis
Scaffold Thieno[3,2-b]pyrrole core suited for heterocycle-focused library synthesis

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Irreplaceable by Close Analogs


The specific combination of the bromine substituent at the 2-position and the methyl ester at the 5-position in methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is critical for its intended function as a synthetic building block. Substituting with the non-brominated analog (methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate) eliminates the site for key palladium-catalyzed cross-coupling reactions, while replacing the methyl ester with an ethyl ester (ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) or carboxylic acid (2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) alters the compound's physicochemical properties and its compatibility with subsequent synthetic steps, such as selective hydrolysis or transesterification. These subtle but critical differences in reactivity and molecular properties underscore why generic substitution is not feasible in applications requiring precise molecular design and synthetic planning [1].

Feature
Target Compound
Close Analog
Cross-coupling
Bromine enables C–C bond formation
Non-brominated analog lacks reactive site
Lipophilicity
Methyl ester: lower LogP
Ethyl ester increases LogP, may alter ADME behavior
Stability
Ester-protected, stable during synthesis
Free acid may cause side reactions and decarboxylation

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Key Differentiators


Enhanced Cross-Coupling Capability

The presence of the bromine atom at the 2-position in methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate provides a critical handle for further functionalization via palladium-catalyzed cross-coupling reactions, which is absent in the non-brominated methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. This enables the synthesis of a diverse array of 2-aryl, 2-alkenyl, and 2-alkynyl derivatives essential for drug discovery and materials science [1]. This is a fundamental class-level advantage of the brominated analog.

Cross-Coupling Capability
Class-level inference
Reactive Br handle present vs. absent in non-brominated analog
Enables diverse 2-aryl/alkenyl/alkynyl derivatization
Standard Suzuki, Stille, Sonogashira conditions
Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Lower Lipophilicity vs. Ethyl Ester

The methyl ester group in methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate results in a lower predicted lipophilicity compared to its ethyl ester counterpart. The predicted LogP for the methyl ester is 2.82, compared to a predicted XLogP3 value of 3.40 for the ethyl analog, ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate . This quantitative difference can influence compound solubility, permeability, and metabolic stability in drug discovery programs.

Lipophilicity Comparison
Cross-study comparable
Methyl ester LogP 2.82 vs. Ethyl ester 3.40 (Δ –0.58)
Lower lipophilicity may benefit ADME optimization
Predicted values; experimental confirmation recommended
Drug Design ADME Properties Physicochemical Profiling

Enhanced Stability vs. Carboxylic Acid

As a methyl ester, the target compound is inherently more stable and easier to handle during synthetic procedures compared to the free carboxylic acid analog (2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid). The ester protects the carboxyl group from unwanted side reactions such as salt formation or decarboxylation, and can be selectively cleaved later under mild conditions [1]. This is a fundamental advantage of ester protecting groups in organic synthesis.

Stability vs. Carboxylic Acid
Class-level inference
Protected methyl ester: stable to nucleophiles and basic conditions
Simplifies handling and multi-step synthesis
Free acid may undergo decarboxylation or salt formation
Process Chemistry Storage Stability Synthetic Intermediate

Commercial Purity & Safety Profile

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is available from commercial suppliers with a verified purity of 95% . Its safety profile is documented with GHS hazard statements (H302, H315, H319, H335) indicating it is harmful if swallowed and causes skin and eye irritation, which are standard for many brominated heterocyclic intermediates . This established commercial availability and defined safety data facilitate straightforward procurement and risk assessment compared to custom-synthesized or less well-characterized analogs.

Commercial Quality & Safety
Supporting evidence
Purity 95%
GHS H302, H315, H319, H335
Defined procurement and handling baseline
Review supplier certificate for lot-specific data
Chemical Procurement Quality Control Safety Assessment

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Key Applications


Medicinal Chemistry: Drug Candidate Synthesis

In drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes (e.g., KDM1A/LSD1, HCV NS5B polymerase), methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a privileged intermediate for the installation of diverse pharmacophores at the 2-position via palladium-catalyzed cross-coupling reactions [1]. Its lower lipophilicity (LogP 2.82) compared to the ethyl ester analog (XLogP3 3.40) makes it particularly suitable for optimizing the ADME properties of lead compounds, potentially improving solubility and reducing metabolic liabilities .

Materials Science: Conjugated Polymers & Semiconductors

The brominated thienopyrrole core of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is an ideal monomer for the synthesis of π-conjugated polymers and small molecule semiconductors for applications in organic photovoltaics (OPV), organic field-effect transistors (OFET), and light-emitting diodes (OLEDs). The methyl ester group provides a handle for further functionalization or polymerization, while the bromine atom enables efficient chain-growth polymerization or the synthesis of well-defined oligomers via cross-coupling methodologies [1].

Chemical Biology: Probes & Bioconjugates

The combination of a cross-coupling handle (2-bromo) and a masked carboxylic acid (methyl ester) in methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate makes it a powerful tool for chemical biology. The ester can be selectively hydrolyzed to the free acid for subsequent conjugation to biopolymers or affinity tags, while the bromine atom can be used to introduce fluorescent reporters, photoaffinity labels, or other functional groups via cross-coupling. This orthogonal reactivity allows for the construction of sophisticated molecular probes with precise control over their structure [1].

Process R&D: Scalable Intermediate

In process research and development, the methyl ester form of this compound offers significant advantages over the corresponding free carboxylic acid. The ester is more stable under a wider range of reaction conditions, preventing unwanted side reactions and simplifying purification steps. Its well-documented commercial availability and defined safety profile (including GHS hazards H302, H315, H319, H335) also support its use in the development of scalable and robust synthetic routes to more complex active pharmaceutical ingredients (APIs) .

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Synthesis
Cross-coupling handle for pharmacophore installation
ADME optimization via controlled lipophilicity
Conjugated Polymer Synthesis
Brominated monomer for chain-growth polymerization
Optoelectronic property tuning
Bioconjugate Probe Construction
Orthogonal reactivity: Br for labeling, ester for conjugation
Selective hydrolysis and coupling efficiency
Process-Scale Intermediate
Ester-protected stability and commercial availability
Process robustness and safety documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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